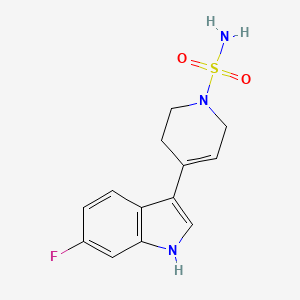![molecular formula C30H26Cl2N2O4 B10835484 3-[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-1-methyl-3,4-dihydro-2H-quinolin-2-yl]benzoic acid](/img/structure/B10835484.png)
3-[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-1-methyl-3,4-dihydro-2H-quinolin-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29649907-Compound-22 is a synthetic organic compound known for its isoform-selective inhibition properties.
Preparation Methods
The preparation of PMID29649907-Compound-22 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. Industrial production methods may vary, but they generally involve large-scale synthesis processes that ensure the purity and consistency of the compound .
Chemical Reactions Analysis
PMID29649907-Compound-22 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID29649907-Compound-22 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, it is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of PMID29649907-Compound-22 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, thereby modulating various biochemical processes. The compound’s effects are mediated through its binding to specific sites on target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
PMID29649907-Compound-22 is unique in its isoform-selective inhibition properties. Similar compounds include other isoform-selective inhibitors, but PMID29649907-Compound-22 stands out due to its specific molecular structure and binding properties. Some similar compounds include other inhibitors of the same enzyme or receptor family .
Properties
Molecular Formula |
C30H26Cl2N2O4 |
|---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
3-[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-1-methyl-3,4-dihydro-2H-quinolin-2-yl]benzoic acid |
InChI |
InChI=1S/C30H26Cl2N2O4/c1-34-25(18-4-2-5-20(14-18)30(35)36)12-10-19-15-21(11-13-26(19)34)37-16-22-28(33-38-29(22)17-8-9-17)27-23(31)6-3-7-24(27)32/h2-7,11,13-15,17,25H,8-10,12,16H2,1H3,(H,35,36) |
InChI Key |
WROIATMBIYLPMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC2=C1C=CC(=C2)OCC3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C5CC5)C6=CC(=CC=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-[[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-2,4-dimethyl-1,4-benzoxazin-3-one](/img/structure/B10835404.png)
![5-[2-Cyclohexyl-2-fluoroethyl]-6-fluoro-5H-imidazo[4,3-a]isoindole](/img/structure/B10835412.png)
![6-Chloro-4-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B10835420.png)
![6-[3-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B10835435.png)
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-5,5-dioxo-6H-benzo[b][1,5]benzoxathiepine-9-carboxylic acid](/img/structure/B10835439.png)
![1-Cyclohexyl-2-(10-fluoro-4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaen-7-yl)ethanol](/img/structure/B10835441.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835445.png)

![N-[(1S,9aR)-1-phenyl-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]-2-methoxy-6-methylsulfanyl-4-(trifluoromethyl)benzamide](/img/structure/B10835460.png)
![7-Bromo-5-[3,3-dimethyl-4-(methylsulfonyl)-1-piperazinyl]imidazo[1,5-a]pyridine](/img/structure/B10835466.png)
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-N-methylsulfonyl-5,6-dihydro-[1]benzoxepino[3,2-b]pyridine-9-carboxamide](/img/structure/B10835471.png)

![8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B10835476.png)
![phenyl N-(5-chloro-4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)carbamate](/img/structure/B10835478.png)
